5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Overview
Description
The compound belongs to the class of imidazo[4,5-c]pyridines . Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have various biological activities and are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridine from readily available starting materials . For instance, the synthesis of 5H-imidazo[4,5-c]pyridines was achieved by reacting 3,4-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-c]pyridines are influenced by their structural resemblance with purines . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Scientific Research Applications
Synthesis and Pharmacological Study
A study by Whelan et al. (1995) involved the synthesis of tropane-3-spiro-4'(5')-imidazolines, which are structurally related to 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride. These compounds, including the example 2'-(1H-indol-3-yl)tropane-3-spiro-4'(5')-imidazoline hydrochloride, were analyzed for their conformational properties and potential as 5-HT3 receptor antagonists. The study found that one of the compounds was equipotent with metoclopramide in the von Bezold-Jarisch reflex, indicating its potential for therapeutic applications (Whelan et al., 1995).
Antitumor Activity
In 2014, Wang et al. conducted research on the synthesis of (E)-8′-arylidene-5′,6′,7′,8′-tetrahydrospiro[oxindole-3,4′-pyrano[3,2-c]pyridin] derivatives, which bear similarity to the target compound. These compounds were tested for their in vitro antitumor activity against various human cancer cell lines. The study highlighted the potential of these derivatives in cancer treatment, suggesting a similar area of application for this compound (Wang et al., 2014).
Gastric Acid Secretion Inhibition
A 2009 study by Palmer et al. synthesized spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), which are structurally related to the target compound. These substances were found to be potent inhibitors of the gastric proton pump enzyme, comparable to potassium-competitive acid blockers. This indicates the potential use of the target compound in the treatment of ulcers and gastric acid-related disorders (Palmer et al., 2009).
Broad Medicinal Applications
Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, closely related to the target compound, for its broad range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and proton pump inhibitor activities. This review suggests the potential for diverse therapeutic applications of the target compound (Deep et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar imidazo[4,5-c]pyridine core have been found to interact with various targets, including gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Similar compounds have been found to act as positive allosteric modulators of gaba a receptors , influencing many cellular pathways necessary for the proper functioning of various cells .
Biochemical Pathways
Imidazopyridines, which share a similar core structure, have been found to influence numerous cellular pathways, particularly those necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Pharmacokinetics
Their application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .
Result of Action
Compounds with a similar imidazo[4,5-c]pyridine core have been found to play a crucial role in numerous disease conditions, including central nervous system disorders, digestive system disorders, cancer, and inflammation .
Future Directions
Imidazo[4,5-c]pyridines have shown promising results in various fields, especially in medicinal chemistry due to their potent biological activities . Their potential therapeutic significance has prompted biological investigations, and new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . This suggests that future research could focus on exploring more efficient synthesis methods and investigating their potential in various therapeutic applications.
Biochemical Analysis
Biochemical Properties
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been found to interact with cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, demonstrating inhibitory potency in the nanomolar range
Cellular Effects
The effects of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of glutaminyl cyclase in Porphyromonas gingivalis, a keystone pathogen in periodontitis . This inhibition disrupts the pathogen’s ability to modulate host immune responses, highlighting the compound’s potential in treating bacterial infections.
Molecular Mechanism
At the molecular level, 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2 and Aurora B enzymes, binding to their active sites and preventing their normal function . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Additionally, the compound’s interaction with glutaminyl cyclase in Porphyromonas gingivalis involves binding to the enzyme’s active site, thereby blocking its catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride over time have been studied extensively in laboratory settings. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on target enzymes and cellular processes, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and Aurora B, influencing their activity and downstream signaling pathways The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
The transport and distribution of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues also influences its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals facilitate its localization, ensuring that it reaches the appropriate sites of action within the cell.
Properties
IUPAC Name |
cyclobutyl(spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O.2ClH/c20-14(11-2-1-3-11)19-9-4-12-13(18-10-17-12)15(19)5-7-16-8-6-15;;/h10-11,16H,1-9H2,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAMUQURZRSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C(C24CCNCC4)N=CN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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